Oxymorphone-3-methoxynaltrexonazine is a morphinan-based compound that functions primarily as a selective μ-opioid receptor agonist. This compound is structurally related to both oxymorphone and naltrexonazine, exhibiting unique pharmacological properties due to specific chemical modifications. It is primarily explored for its potential therapeutic applications in pain management and opioid addiction treatment, as well as for its utility in scientific research focused on opioid receptor pharmacology and structure-activity relationships.
The compound is classified under synthetic opioids, specifically in the category of morphinans. Its chemical identification includes the CAS number 110320-72-4, indicating its unique molecular structure distinct from other opioids like morphine and heroin.
The synthesis of oxymorphone-3-methoxynaltrexonazine involves a multi-step process beginning with oxymorphone and naltrexonazine as precursor compounds. The general synthetic route can be outlined as follows:
These steps highlight the complexity involved in synthesizing this compound, requiring careful control of reaction conditions to ensure high yields and purity.
The molecular formula for oxymorphone-3-methoxynaltrexonazine is , with a molecular weight of approximately 370.45 g/mol. The structure features a morphinan backbone, characterized by a fused bicyclic system. The methoxy group at the 3-position contributes to its selective binding properties at the μ-opioid receptor.
Key structural features include:
Oxymorphone-3-methoxynaltrexonazine participates in several chemical reactions:
Common reagents employed in these reactions include MCPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Oxymorphone-3-methoxynaltrexonazine primarily acts as an agonist at the μ-opioid receptor, which mediates its analgesic effects. Upon binding to this receptor, it initiates a cascade of intracellular events leading to decreased neuronal excitability and inhibition of pain signaling pathways. This mechanism is characterized by:
Oxymorphone-3-methoxynaltrexonazine exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential pharmaceutical formulations.
Oxymorphone-3-methoxynaltrexonazine has several applications across various fields:
Oxymorphone-3-methoxynaltrexonazine (chemical name: (7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol) is a structurally complex morphinan derivative with the empirical formula C₃₈H₄₄N₄O₆ and a molar mass of 652.792 g/mol [2]. The molecule features a rigid polycyclic scaffold characteristic of opioid ligands, with critical stereochemical elements dictating its receptor interactions. The core structure includes:
Table 1: Atomic-Level Structural Features
Structural Element | Chemical Property | Biological Significance |
---|---|---|
C-3 Methoxy Group | -OCH₃ substituent (steric bulk: 13.7 ų) | Blocks glucuronidation, enhances lipophilicity (LogP +0.8) [1] |
C-14 Hydroxyl Group | β-oriented equatorial OH | Hydrogen bonding with μ-opioid receptor Asn150 [3] |
Azine Bridge | N-N=C linkage with Z-configuration | Maintains 8.2 Å distance between aromatic rings [2] |
Cyclopropylmethyl Group | -CH₂-cyclopropyl at N-17 | Selective δ-receptor antagonism in parent naltrexone [5] |
Oxymorphone-3-methoxynaltrexonazine integrates structural motifs from two pharmacologically distinct opioid scaffolds:
Table 2: Structural and Pharmacological Comparison with Precursors
Compound | Key Structural Features | μ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | κ-Receptor Kᵢ (nM) |
---|---|---|---|---|
Morphine | Phenolic 3-OH, 6-OH, no 14-O | 1.8 ± 0.2 | 90 ± 12 | 317 ± 44 |
Oxymorphone | 14-OH, 6-keto, 3-OH | 0.78 ± 0.05 [7] | 50 ± 4.1 | 137 ± 11 |
Naltrexone | Cyclopropylmethyl-N17, 6-keto, 3-OH | 0.12 ± 0.01 | 3.1 ± 0.3 | 0.5 ± 0.04 |
Oxymorphone-3-methoxynaltrexonazine | 14-OH, C3-methoxy, N17-cyclopropylmethyl, azine bridge | 0.93 ± 0.08 [6] | 8.7 ± 0.9 [6] | 112 ± 10 [6] |
The methoxy group at C-3 induces profound changes in receptor selectivity and binding kinetics compared to phenolic hydroxyl-bearing opiates:
Figure: Binding Pocket Interactions
δ-Receptor Binding Pocket (Hypothetical Model) | Phe283 ---------- 3-OCH₃ (van der Waals) | Val281 ----/ | \ | Asn127 ------- 14-OH (H-bond) | Asp95 --------- N⁺ (ionic)
The molecular architecture of oxymorphone-3-methoxynaltrexonazine represents a strategic fusion of two pharmacophores through an azine bridge:
Table 3: Functional Consequences of Hybridization
Structural Feature | Contribution to μ-Affinity | Contribution to δ-Affinity | Effect on Functional Activity |
---|---|---|---|
Oxymorphone 14-OH | +++ (ΔG = -9.2 kcal/mol) | + (ΔG = -5.1 kcal/mol) | μ-Agonism |
Naltrexonazine N-CPM | - (steric clash) | +++ (ΔG = -8.7 kcal/mol) | δ-Selectivity enhancement |
Azine Bridge (Z,Z) | + (allows domain orientation) | +++ (enables allosteric contact) | Converts antagonist to agonist |
3-Methoxy Group | -- (loss of H-bond) | +++ (hydrophobic fit) | Pure δ-Agonism in hybrid context |
Legend: +++ = strong positive effect; -- = strong negative effect; CPM = cyclopropylmethyl
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7